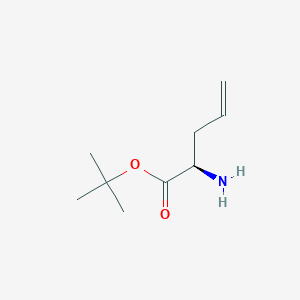

(R)-2-Amino-4-pentenoic acid T-butyl ester

説明

“®-2-Amino-4-pentenoic acid T-butyl ester” is a type of tert-butyl ester of an amino acid. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are prepared from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .

Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis

The structure of the t-butyl group is (CH3)3C . The tert-butyl esters are synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate .Chemical Reactions Analysis

Tert-butyl esters can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .Physical And Chemical Properties Analysis

Tert-butyl esters are colorless and have a camphor-like odor . They are miscible with water, ethanol, and diethyl ether .科学的研究の応用

Functionalisation of Esters via 1,3-Chelation

“®-2-Amino-4-pentenoic acid T-butyl ester” has been used in the functionalisation of esters via 1,3-chelation . This process involves the use of NaOtBu for mechanistic investigations and synthetic applications . The key factors for the unusual nucleophilic behavior of a metal t-butoxide in a transesterification reaction were confirmed as both 1,3-chelation and the formation of a tetrahedral intermediate .

Biodiesel Production

The 1,3-chelation strategy based on mechanistic investigations can provide general guidelines in multiple areas such as biodiesel production . This is because transesterification is one of the most important reactions that is widely used in biodiesel production .

Peptide Chemistry

The same 1,3-chelation strategy can also be applied to peptide chemistry .

Synthesis of Pharmaceuticals and Organic Materials

The 1,3-chelation strategy can also be used in the synthesis of pharmaceuticals and organic materials .

Preparation of t-Butyl Nα-Protected Amino Acid Esters

“®-2-Amino-4-pentenoic acid T-butyl ester” can be used in the preparation of t-butyl Nα-protected amino acid esters . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

Protein Modification

The method developed for the preparation of t-butyl Nα-protected amino acid esters is suitable for the preparation of non-standard protected amino acid derivatives that find application in protein modification .

作用機序

Target of Action

As a derivative of amino acids, it may interact with various enzymes and receptors in the body, depending on its specific structure and functional groups .

Mode of Action

It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo various reactions, including deprotection and conversion to other functional groups .

Biochemical Pathways

The compound’s tert-butyl ester group can undergo reactions with various nucleophiles and electrophiles, potentially affecting a wide range of biochemical pathways .

Pharmacokinetics

The compound’s tert-butyl ester group is known to be stable under a variety of conditions, which could influence its bioavailability .

Result of Action

The compound’s tert-butyl ester group can undergo reactions with a variety of nucleophiles and electrophiles, potentially leading to a wide range of molecular and cellular effects .

Action Environment

The action of ®-2-Amino-4-pentenoic acid T-butyl ester can be influenced by various environmental factors. For instance, the compound’s tert-butyl ester group is known to be stable under a variety of conditions, but can also undergo reactions under certain conditions, such as in the presence of strong acids or bases .

Safety and Hazards

将来の方向性

The future directions in the research of tert-butyl esters of amino acids could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives . This is because both the experimental and literature data provide evidence that conditions reported by Wright et al. are not optimal for a broad scope of substrates .

特性

IUPAC Name |

tert-butyl (2R)-2-aminopent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDXLHHMGNXXAG-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](CC=C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455347 | |

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (2R)-2-aminopent-4-enoate | |

CAS RN |

199588-89-1 | |

| Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)

![4-[(4-Bromophenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B170180.png)